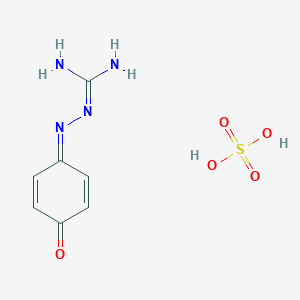
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate is a complex organic compound with the molecular formula C7H10N4O5S and a molecular weight of 262.246 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexadienone ring and a hydrazinecarboximidamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate typically involves the reaction of cyclohexadienone derivatives with hydrazinecarboximidamide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
化学反应分析
Types of Reactions
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .
科学研究应用
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene): This compound shares a similar cyclohexadienone structure but lacks the hydrazinecarboximidamide group.
Hydrazinecarboximidamide derivatives: These compounds have similar functional groups but different core structures.
Uniqueness
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate is unique due to its combination of a cyclohexadienone ring and a hydrazinecarboximidamide group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .
生物活性
2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its chemical properties, biological effects, and relevant case studies.
The compound has the following characteristics:
- Chemical Formula : C7H10N4O5S
- Molecular Weight : 246.25 g/mol
- CAS Number : 1048649-86-0
The structure of the compound features a hydrazinecarboximidamide moiety attached to a cyclohexadienone structure, which may contribute to its reactivity and biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, potentially preventing cellular damage and diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The mechanism of action is theorized to involve disruption of microbial cell membranes or interference with metabolic pathways. Further research is needed to quantify these effects and determine the spectrum of activity against various pathogens.
Study 1: Antioxidant Evaluation
A study conducted on a series of hydrazine derivatives found that certain compounds demonstrated a strong ability to scavenge free radicals. The antioxidant capacity was measured using various assays (DPPH, ABTS), revealing that the hydrazinecarboximidamide derivatives exhibited comparable activity to well-known antioxidants like ascorbic acid.
Study 2: Antimicrobial Screening
In a preliminary screening against bacterial strains such as E. coli and S. aureus, compounds derived from cyclohexadienone structures showed promising inhibition zones in agar diffusion tests. The results indicated that modifications to the hydrazine moiety could enhance antimicrobial efficacy.
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C7H10N4O5S |
| Molecular Weight | 246.25 g/mol |
| CAS Number | 1048649-86-0 |
| Antioxidant Activity | High (compared to ascorbic acid) |
| Antimicrobial Activity | Moderate (against E. coli and S. aureus) |
| Cytotoxicity | Promising (in vitro studies) |
属性
IUPAC Name |
1-(4-hydroxyphenyl)iminoguanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O.H2O4S/c8-7(9)11-10-5-1-3-6(12)4-2-5;1-5(2,3)4/h1-4,12H,(H3,8,9);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURQXBYNVBPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC(=N)N)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













